GPR4 antagonist 1
Overview
Description
GPR4 antagonist 1 is a chemical compound that functions as an antagonist to the proton-sensing G protein-coupled receptor 4 (GPR4). This receptor is highly expressed in vascular endothelial cells and plays a significant role in various physiological and pathological processes, including inflammation, angiogenesis, and cellular responses to acidic environments . This compound has been identified as a potential therapeutic agent due to its ability to inhibit the activity of GPR4, thereby modulating these processes.
Preparation Methods
The synthesis of GPR4 antagonist 1 involves several steps, typically starting with the preparation of key intermediates. One common synthetic route involves the use of imidazopyridine compounds as starting materials . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as chromatography .
Chemical Reactions Analysis
GPR4 antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound’s structure.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed.
Scientific Research Applications
GPR4 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the proton-sensing mechanisms of G protein-coupled receptors and their role in various chemical processes.
Medicine: This compound has potential therapeutic applications in treating conditions such as inflammatory bowel disease, myocardial infarction, and cancer
Industry: The compound is used in the development of new drugs and therapeutic agents targeting GPR4.
Mechanism of Action
GPR4 antagonist 1 exerts its effects by binding to the GPR4 receptor and inhibiting its activity. GPR4 is a proton-sensing receptor that is activated by acidic extracellular pH. Upon activation, GPR4 triggers intracellular signaling pathways, including the Gs protein/cAMP and G13 protein/Rho pathways . By antagonizing GPR4, this compound prevents the activation of these pathways, thereby modulating cellular responses to acidic environments and reducing inflammation and angiogenesis .
Comparison with Similar Compounds
GPR4 antagonist 1 is unique in its high selectivity and potency as a GPR4 antagonist. Similar compounds include:
NE52-QQ57: Another selective GPR4 antagonist with anti-inflammatory properties.
Compound 13: A selective GPR4 antagonist with potential therapeutic applications in inflammatory bowel disease.
Imidazopyridine compounds: These compounds also act as negative allosteric modulators of GPR4.
Compared to these similar compounds, this compound has shown significant efficacy in various disease models and has a favorable safety and pharmacokinetic profile .
Properties
IUPAC Name |
2-ethyl-5,7-dimethyl-3-[[4-[(E)-3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5/c1-6-25-29-26-21(4)18-22(5)28-27(26)32(25)19-24-11-9-23(10-12-24)8-7-13-30-14-16-31(17-15-30)20(2)3/h7-12,18,20H,6,13-17,19H2,1-5H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMIBPKKKLTAKG-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C=CCN4CCN(CC4)C(C)C)N=C(C=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)/C=C/CN4CCN(CC4)C(C)C)N=C(C=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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